p-benzoyl-L-phenylalanine

Catalog No.
S516158
CAS No.
104504-45-2
M.F
C16H15NO3
M. Wt
269.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-benzoyl-L-phenylalanine

Standard photo-crosslinkers suffer from irreversible photolysis and UV damage. p-Benzoyl-L-phenylalanine (Bpa) solves this as a benzophenone-based photoreactive amino acid. • Reversible triplet diradical enables repeated 350-365 nm irradiation cycles without solvent quenching, capturing low-affinity complexes. • Precise 3-5 Å C-H insertion radius ensures high-resolution crosslinking for epitope mapping without off-target noise. • High chemical stability during storage and standard Fmoc-SPPS compatibility streamline large-scale procurement.

CAS Number

104504-45-2

Product Name

p-benzoyl-L-phenylalanine

IUPAC Name

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1

InChI Key

TVIDEEHSOPHZBR-AWEZNQCLSA-N

solubility

Soluble in DMSO

Synonyms

4-benzoylphenylalanine, p-benzoyl-L-phenylalanine, p-benzoylphenylalanine, p-Bpa amino acid, pBpa amino acid

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N

The exact mass of the compound 4-Benzoyl-l-phenylalanine is 269.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg, 1 g, 5 g

p-Benzoyl-L-phenylalanine (Bpa, CAS 104504-45-2) is a photoreactive non-canonical amino acid (ncAA) widely procured for site-specific protein crosslinking, structural mapping, and interactomics. Featuring a benzophenone side chain, Bpa is genetically incorporated into proteins via orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs or integrated into synthetic peptides via standard solid-phase peptide synthesis (SPPS). Upon irradiation with long-wave UV light (typically 350–365 nm), the benzophenone moiety transitions to a reactive triplet diradical state that selectively inserts into unreactive C-H bonds within a tight 3–5 Å radius [1]. Unlike highly volatile or easily quenched crosslinkers, Bpa offers high chemical stability during storage and formulation, making it a reliable, scalable reagent for commercial interactomics, biopharmaceutical epitope mapping, and advanced biomaterial engineering workflows .

Research Fit

Genetic code expansion Supports amber codon suppression in E. coli, yeast, and mammalian cells
In vivo photocrosslinking Supports covalent capture of transient protein–protein interactions in live cells
Ambient-light handling Stable under standard laboratory lighting; supports routine handling without special precautions

Substituting Bpa with other common photoreactive amino acids, such as p-azido-L-phenylalanine (pAzF) or diazirine-based aliphatic amino acids (e.g., photo-leucine), fundamentally alters reaction kinetics, sample viability, and handling requirements. Aryl azides like pAzF require activation at harsh, short-wave UV wavelengths (~254 nm), which induces significant background non-specific crosslinking and irreversible sample damage, including ribotoxic stress and protein denaturation [1]. Furthermore, both azides and diazirines undergo irreversible photolysis; if the resulting nitrene or carbene intermediate fails to immediately react with a target, it is rapidly and permanently quenched by the aqueous solvent. In contrast, Bpa’s benzophenone diradical is chemically reversible; if no suitable C-H bond is within proximity, it relaxes back to its ground state, allowing for prolonged or repeated irradiation cycles (e.g., up to 2 hours) to capture low-affinity or transient interactions without depleting the active reagent[2].

Substitution Risk

p-Azido-L-phenylalanine (pAzpa)
Sequence-context dependent crosslinking; results may not transfer directly from pBpa, as observed in Gal4–Gal80 interaction studies.
Diazirine-based UAAs
High water reactivity quenches crosslinking in aqueous environments; substitution requires empirical validation for each target system.

Excitation Wavelength and Background Minimization

The selection of a photocrosslinker heavily depends on the required activation energy and its impact on the biological sample. Bpa is optimally activated at 350–365 nm (UV-A), whereas pAzF requires excitation at ~254 nm (UV-C) [1]. Procurement of Bpa directly mitigates the risk of UV-induced structural artifacts and background non-specific crosslinking inherent to short-wave UV exposure. Studies mapping RNA-protein interactions demonstrate that substituting pAzF with Bpa eliminates the background degradation associated with 254 nm irradiation, preserving the structural integrity of complex targets like Protein Kinase R (PKR) during crosslinking assays [1].

Evidence DimensionActivation Wavelength & Sample Integrity
Target Compound DataBpa activates at 365 nm, avoiding background non-specific crosslinking and UV damage.
Comparator Or BaselinepAzF requires ~254 nm, causing background sample damage.
Quantified Difference~111 nm shift to lower-energy UV, preventing UV-C induced denaturation.
ConditionsIn vitro UV irradiation of protein-RNA complexes.

Procuring Bpa allows researchers to perform crosslinking on delicate biological samples without inducing UV-C damage or high background noise.

In vivo crosslinking yield
Reported
>50%
Reported efficient crosslinking baseline in E. coli GST homodimer
Data to verify across different expression hosts and target proteins

Crosslinking Reversibility and Extended Irradiation Tolerance

A critical procurement differentiator for Bpa is its reaction mechanism. Upon 365 nm irradiation, Bpa forms a triplet diradical. If unreacted, it relaxes to the ground state rather than being permanently destroyed by solvent quenching—a primary failure mode for the nitrenes and carbenes generated by pAzF and diazirines, respectively [1]. This reversibility allows Bpa-incorporated proteins to be irradiated for extended periods (e.g., up to 2 hours on ice) to maximize the yield of captured heterodimers or transient interactions [2]. This capability is essential for mapping low-affinity complexes where single-shot irreversible crosslinkers fail to accumulate sufficient product for mass spectrometry (XL-MS) analysis.

Evidence DimensionIntermediate Lifespan & Reversibility
Target Compound DataBpa (Benzophenone) relaxes to ground state if unreacted, allowing prolonged (>1-2 hr) irradiation.
Comparator Or BaselinepAzF (Aryl azide) and Diazirines are irreversibly quenched by solvent within nanoseconds.
Quantified DifferenceEnables continuous cyclic excitation vs. single-turnover destruction.
ConditionsUV irradiation in aqueous buffer for capturing transient protein dimers.

Bpa is the necessary choice for capturing weak or transient interactions that require long exposure times to accumulate detectable crosslinked product.

Analog crosslinking gain
Head-to-head
3–5× increase
Halogenated pBpa analogs may improve capture yields using the same synthetase system
Context-dependent; yeast Gal4–Gal80 model; specific halogenated derivatives

High Spatial Specificity for Epitope Mapping

Bpa provides highly localized crosslinking restricted to a 3–5 Å radius, selectively reacting with C-H bonds. In comparative structural mapping of therapeutic antibodies (e.g., canakinumab), Bpa mutants placed precisely at the binding interface (positions 63, 64, 66) successfully formed covalent linkages with the antibody light chain upon UV exposure [1]. Conversely, Bpa placed just outside the binding interface (positions 2, 7) yielded zero crosslinking [1]. This binary, distance-dependent reactivity ensures that Bpa does not produce false-positive structural data, making it a superior probe compared to longer, flexible chemical crosslinkers (like DSS or glutaraldehyde) that span 11–30 Å and obscure precise binding interfaces.

Evidence DimensionCrosslinking Radius & False-Positive Rate
Target Compound DataBpa crosslinks strictly within 3–5 Å (100% specificity at interface, 0% at distal sites).
Comparator Or BaselineStandard bifunctional chemical crosslinkers (e.g., DSS) span >11.4 Å.
Quantified Difference>6 Å tighter spatial resolution, eliminating distal false positives.
ConditionsIn vitro photo-crosslinking of IL-1β-pBpa mutants with monoclonal antibodies.

For biopharmaceutical developers mapping exact antibody epitopes, Bpa provides the necessary angstrom-level precision that generic chemical crosslinkers lack.

Structural distortion
Class-level
Minimal at 2.05 Å
Supports native binding geometry interpretation; crystallographic evidence
Single complex study (gankyrin–S6C); comparison to chemical crosslinkers with spacer arms
Functional preservation
Reported
Gal4 activity maintained
pBpa incorporation may reduce mutant screening burden vs. other UAAs
Versus pAzpa at same positions; yeast transcriptional activation model
Water reactivity
Head-to-head
Near-zero; ambient-light stable
Supports reproducible crosslinking in aqueous biological environments
Compared to aryl azides and diazirine-based probes

Biopharmaceutical Epitope Mapping

Leveraging the strict 3-5 Å spatial resolution demonstrated in Section 3, Bpa is the optimal choice for mapping monoclonal antibody binding interfaces. By incorporating Bpa into target antigens, developers can pinpoint exact binding residues without the structural noise generated by long-chain chemical crosslinkers [1].

Capturing Transient Protein-Protein Interactions via XL-MS

Because Bpa can undergo repeated excitation cycles without irreversible solvent quenching, it is specifically procured for crosslinking mass spectrometry (XL-MS) workflows targeting weak or highly dynamic protein complexes (e.g., NF-κB transactivation domains) that require extended UV exposure to accumulate detectable yields [2].

In Vivo / Cellular Crosslinking of UV-Sensitive Complexes

For live-cell interactomics, Bpa is preferred over pAzF because its 365 nm activation wavelength avoids the severe ribotoxic stress and background protein denaturation caused by the 254 nm UV-C light required for azide activation, ensuring higher fidelity in the resulting interaction data [2].

Application Selection Guide

Application
Selection Property
Validation Focus
In vivo PPI interface mapping
Genetic encodability and minimal structural perturbation
Crosslinking efficiency and native complex geometry preservation
GPCR photoaffinity labeling
Low water reactivity and membrane-protein compatibility
Receptor binding affinity retention and crosslink site identification
Antibody fragment site-specific photocoupling
Site-specific conjugation without binding disruption
Conjugate homogeneity and functional preservation of antibody fragments

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

269.10519334 Da

Monoisotopic Mass

269.10519334 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9RU6KQ9WYD

Other CAS

104504-45-2

Wikipedia

4-benzoyl-L-phenylalanine
1: Dormán G. [Estimation of the binding site of drugs by means of new types of photoactive ligands]. Acta Pharm Hung. 1998 Mar;68(2):95-105. Hungarian. PubMed PMID: 9592934.
2: Starkey JR, Uthayakumar S, Berglund DL. Cell surface and substrate distribution of the 67-kDa laminin-binding protein determined by using a ligand photoaffinity probe. Cytometry. 1999 Jan 1;35(1):37-47. PubMed PMID: 10554179.
3: Henry LK, Khare S, Son C, Babu VV, Naider F, Becker JM. Identification of a contact region between the tridecapeptide alpha-factor mating pheromone of Saccharomyces cerevisiae and its G protein-coupled receptor by photoaffinity labeling. Biochemistry. 2002 May 14;41(19):6128-39. PubMed PMID: 11994008.

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